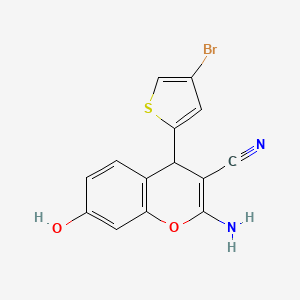
2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with various substituents, including an amino group, a bromothiophenyl group, a hydroxy group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is a one-pot, three-component condensation reaction. This involves the reaction of substituted hydroxyquinoline derivatives, aryl or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of microwave-assisted synthesis can also be adapted for larger-scale production to improve efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromine atom in the bromothiophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-amino-4-(4-bromothiophen-2-yl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-amine.
Substitution: Formation of 2-amino-4-(4-substituted-thiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can induce cell cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspases and other apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate .
- 2-amino-4-(4-bromothiophen-2-yl)-6-methyl-5-oxo-4H-pyrano[5,6-c]quinoline-3-carbonitrile .
Uniqueness
2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromene core with a bromothiophenyl group and a hydroxy group makes it a versatile scaffold for further functionalization and exploration in various research fields.
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-7-3-12(20-6-7)13-9-2-1-8(18)4-11(9)19-14(17)10(13)5-16/h1-4,6,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFWSVNMIQBKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)


![5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one](/img/structure/B5136737.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)

![(5E)-3-Methyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136756.png)
![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5136777.png)
![2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5136781.png)


![3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione](/img/structure/B5136821.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
